![molecular formula C15H11N9O B2886057 N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351622-98-4](/img/structure/B2886057.png)
N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as TAK-915, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which is involved in the regulation of cyclic nucleotide signaling pathways in the brain.
Applications De Recherche Scientifique
Cytotoxicity Studies
N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide and related compounds have been investigated for their cytotoxic effects. For example, Hassan et al. (2014) synthesized derivatives of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and screened them for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antifungal Activity
Research has also explored the antimicrobial and antifungal potential of compounds structurally similar to N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. For instance, Othman & Hussein (2020) synthesized derivatives like pyrazoles, 1,6-dihydropyridazine-3-carboxamide, and thieno[3,4-d]pyridazine-1-carboxamide, and evaluated their antibacterial and antifungal activities (Othman & Hussein, 2020).
Antioxidant and Antidiabetic Activity
Studies such as Kaushik, Kumar, & Kumar (2016) have synthesized derivatives like 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole and assessed them for antioxidant and antidiabetic activities. This indicates a potential for these compounds in managing oxidative stress and diabetes-related complications (Kaushik, Kumar, & Kumar, 2016).
Anticancer Evaluation
Compounds related to N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide have been evaluated for their anticancer potential. Senthilkumar, Umarani, & Satheesh (2021) synthesized N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide and assessed its anticancer activity against breast cancer cells (Senthilkumar, Umarani, & Satheesh, 2021).
Synthesis and Characterization
The synthesis and characterization of compounds like N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide and their derivatives are crucial in understanding their properties and potential applications. Researchers such as Dhevaraj, Gopalakrishnan, & Pazhamalai (2019) have focused on synthesizing and characterizing these compounds, including studies on their molecular docking and biological evaluation (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Propriétés
IUPAC Name |
6-pyrazol-1-yl-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N9O/c25-15(13-6-7-14(20-19-13)23-9-1-8-17-23)18-11-2-4-12(5-3-11)24-10-16-21-22-24/h1-10H,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXDHGAGBLKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.